ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride
Description
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride (molecular formula: C₈H₁₃Cl₂N₃O₂, molecular weight: 254.12 g/mol) is a heterocyclic compound featuring a fused pyrroloimidazole core. The molecule includes an ethyl carboxylate ester at the 2-position and exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. This compound is cataloged as a building block in synthetic chemistry, likely used in pharmaceutical or agrochemical research due to its imidazole moiety, which is a common pharmacophore .
Properties
Molecular Formula |
C8H13Cl2N3O2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-2-13-8(12)7-10-5-3-9-4-6(5)11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H |
InChI Key |
NOHBWWRBLSVIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)CNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl pyruvate with a suitable hydrazine derivative, followed by cyclization in the presence of polyphosphoric acid esters . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Salt Form |
|---|---|---|---|---|
| Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride | C₈H₁₃Cl₂N₃O₂ | 254.12 | Pyrroloimidazole, ethyl ester | Dihydrochloride |
| 3-(Cyclopropylmethyl)pyrrolidine; trifluoroacetic acid | C₁₀H₁₆F₃NO₂ | 239.24 | Pyrrolidine, cyclopropylmethyl, TFA salt | Trifluoroacetate |
| N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide | C₉H₁₇N₂O | 177.25 (neutral form) | Pyrrolidine, acetamide, cyclopropyl | None (neutral) |
| rac-(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride | C₈H₁₆ClNO | 177.68 | Spirocyclic amine, hydroxyl group | Hydrochloride |
Key Differences and Implications
In contrast, analogs like 3-(cyclopropylmethyl)pyrrolidine and N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide have simpler pyrrolidine backbones, limiting their aromatic interactions .
Functional Groups :
- The ethyl ester in the target compound provides a site for hydrolysis (e.g., to a carboxylic acid), enabling prodrug strategies. This contrasts with the acetamide group in N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide, which is more hydrolytically stable .
- The cyclopropylmethyl group in 3-(cyclopropylmethyl)pyrrolidine may enhance metabolic stability by resisting oxidative degradation, a feature absent in the target compound .
Salt Forms :
- The dihydrochloride salt of the target compound improves water solubility, critical for formulation. The trifluoroacetate salt in 3-(cyclopropylmethyl)pyrrolidine offers similar solubility but introduces fluorine atoms, which could affect bioavailability .
- The single hydrochloride in the spirocyclic analog may result in lower solubility compared to the target’s dihydrochloride form .
Biological Activity
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2866308-47-4
- Molecular Formula : C9H10Cl2N2O2
- Molecular Weight : 235.09 g/mol
The compound features a fused pyrrole-imidazole ring system that contributes to its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit diacylglycerol acyltransferase (DGAT2), which plays a role in lipid metabolism .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. In vitro studies have demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Studies
A study evaluated the antimicrobial activity of various derivatives related to the compound. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL against several bacterial strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative A | 0.22 | Excellent |
| Derivative B | 0.25 | Excellent |
| Ethyl Pyrrolo Compound | TBD | TBD |
Anticancer Potential
In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. In vitro assays have indicated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 7.01 to 14.31 µM .
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized several derivatives of ethyl pyrrolo compounds and tested them against various cancer cell lines.
- Results indicated that some derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
-
Enzyme Inhibition Studies :
- A focused study on DGAT2 inhibitors highlighted the potential of this compound in lipid regulation and obesity management.
- The compound demonstrated promising results in reducing triglyceride levels in preclinical models.
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride be optimized for higher yields?
- Methodology :
- Reagent selection : Use acyl chlorides (e.g., substituted benzoyl chlorides) as coupling agents, as demonstrated in analogous pyrrole-imidazole syntheses .
- Temperature control : Maintain reaction temperatures between 0–25°C during coupling to minimize side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate nucleophilic substitution.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, as seen in related imidazole syntheses .
- Table 1: Yield Optimization Parameters
| Reagent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Fluoro-2-iodobenzoyl chloride | DCM | None | 23% | |
| 5-Methoxy-8-isoquinolinecarbonyl chloride | DMF | Triethylamine | 40% |
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology :
- 1H NMR : Assign peaks using deuterated DMSO (δ 12.52 ppm for NH protons, δ 4.27 ppm for ethoxy groups) .
- ESI-MS : Confirm molecular weight (e.g., m/z 402.2 for iodinated derivatives) .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
- Table 2: Representative Characterization Data
| Compound | 1H NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |
|---|---|---|
| 215 | 12.52 (s, NH), 7.50–7.57 (m, Ar-H) | 402.2 |
Advanced Research Questions
Q. How can contradictory spectral data between synthesis batches be systematically resolved?
- Methodology :
- Multi-technique validation : Cross-check NMR, MS, and IR data to confirm structural consistency. For example, unexpected peaks in NMR may indicate residual solvents or byproducts .
- Batch comparison : Use HPLC or TLC to assess purity variations. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to remove impurities .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values for key protons .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound’s derivatives?
- Methodology :
- Core modification : Introduce substituents at the pyrroloimidazole core (e.g., halogens, methoxy groups) to probe electronic effects, as seen in isoquinoline derivatives .
- Pharmacophore mapping : Use docking simulations to identify binding interactions with target proteins (e.g., kinases or GPCRs) .
- In vitro assays : Test derivatives for bioactivity in dose-response models (e.g., IC₅₀ determination) and correlate with structural features .
- Table 3: Example Derivatives for SAR Studies
| Substituent Position | Functional Group | Bioactivity Target |
|---|---|---|
| C-4 | Methoxy | Kinase inhibition |
| C-5 | Fluoro | Antibacterial |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Methodology :
- Reaction scale analysis : Small-scale reactions (e.g., <1 mmol) often have lower yields due to handling losses; optimize at 5–10 mmol scales .
- Byproduct identification : Use LC-MS to detect side products (e.g., dimerization or hydrolysis) and adjust reaction time/temperature accordingly .
- Literature benchmarking : Compare protocols with structurally analogous compounds (e.g., ethyl pyrrole-2-carboxylates) to identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
